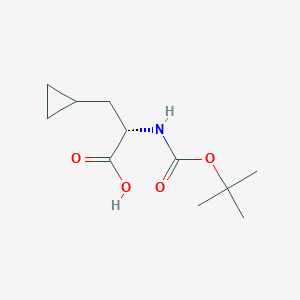

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid

Overview

Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is a chiral amino acid derivative. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a cyclopropyl group on the propanoic acid backbone. This compound is significant in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

It’s known that this compound is used in proteomics research .

Biochemical Pathways

BOC-L-Cyclopropylalanine has been found to inhibit α-isopropylmalate synthase (α-IMPS), an enzyme that catalyzes the rate-limiting step in the biosynthetic pathway of the essential amino acid L-leucine . This inhibition disrupts the production of L-leucine, which is crucial for protein synthesis in fungi and bacteria .

Result of Action

BOC-L-Cyclopropylalanine exhibits broad-spectrum inhibition against fungi and bacteria . The inhibition of α-IMPS disrupts the production of L-leucine, thereby inhibiting the growth of these organisms .

Action Environment

It’s worth noting that the compound is typically stored at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as cyclopropylacetic acid and tert-butyl carbamate.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Formation of the Propanoic Acid Backbone: The cyclopropyl group is introduced via a Grignard reaction or other suitable alkylation methods.

Final Product Formation: The final compound is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is scaled up using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the Boc-protected amino group.

Major Products

The major products formed from these reactions include cyclopropanone derivatives, alcohols, and various substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. Its structural features allow it to mimic natural amino acids, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug precursor. Its derivatives may exhibit pharmacological activities, including anti-inflammatory and anticancer properties.

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and surface modification.

Comparison with Similar Compounds

Similar Compounds

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar in structure but with a phenyl group instead of a cyclopropyl group.

(S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid: Features a methyl group on the propanoic acid backbone.

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyphenyl group, adding additional functionality.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in the synthesis of compounds where such properties are desired, offering advantages in terms of reactivity and selectivity.

Properties

IUPAC Name |

(2S)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRRTFCDSZGFSZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride](/img/structure/B1145846.png)

![4-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145860.png)

![1-PIPERIDINE-4-D-CARBOXYLIC ACID, 4-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOL-1-YL]-, 1,1-DIMETHYLETHYL ESTER](/img/structure/B1145864.png)